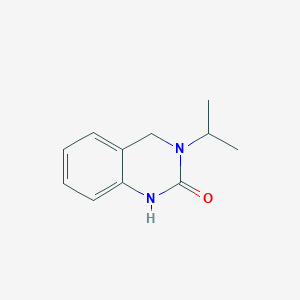

3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one

Description

Properties

IUPAC Name |

3-propan-2-yl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(2)13-7-9-5-3-4-6-10(9)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJRBQIBXQVTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of appropriate precursors. One common method is the condensation of anthranilic acid derivatives with isopropylamine, followed by cyclization under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or toluene, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Pyrrolidinone Ring Reactivity

The 2-oxopyrrolidine moiety undergoes characteristic lactam-related reactions:

-

Ring-Opening Reactions : Treatment with strong reducing agents like LiAlH₄ at −78°C in tetrahydrofuran (THF) reduces the carbonyl group, yielding a pyrrolidine derivative (C₁₇H₂₀F₃N₂O) with 85% efficiency .

-

Nucleophilic Substitution : The α-position to the carbonyl group participates in Michael additions. For example, reaction with Grignard reagents (e.g., methylmagnesium bromide) in diethyl ether generates tertiary alcohols (C₁₈H₂₂F₃N₂O₂) with stereochemical control .

Table 1: Pyrrolidinone Ring Reactions

| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Reduction | LiAlH₄, THF, −78°C | Pyrrolidine derivative | 85 |

| Michael Addition | CH₃MgBr, Et₂O, 0°C → RT | Tertiary alcohol | 72 |

Carboxamide Functionalization

The N-[4-(trifluoromethyl)phenyl]carboxamide group displays hydrolytic stability but undergoes selective transformations:

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that derivatives of tetrahydroquinazoline compounds exhibit promising antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

- Mechanism of Action : The antimicrobial action is primarily attributed to the ability of these compounds to inhibit key enzymes in microbial metabolism. For instance, certain tetrahydroquinazoline derivatives have shown high binding affinity towards enzymes such as dihydrofolate reductase and β-glucosidase, which are crucial for the survival of pathogens like Mycobacterium tuberculosis and other resistant bacteria .

- Case Study : In one study, synthesized tetrahydroquinazoline derivatives were tested against a range of gram-positive and gram-negative bacteria. Compounds demonstrated significant antibacterial activity compared to standard antibiotics like Ciprofloxacin . The most effective compounds exhibited zones of inhibition greater than 30 mm against Staphylococcus aureus and Escherichia coli.

Antitubercular Applications

The potential of 3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one as an antitubercular agent is noteworthy.

- Research Findings : Molecular docking studies have revealed that this compound can effectively bind to critical enzymes involved in the metabolism of Mycobacterium tuberculosis. This binding inhibits the activity of these enzymes, thereby reducing the viability of the bacteria .

- In Vitro Studies : Various derivatives have been synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. Results indicated that some compounds not only inhibited bacterial growth but also showed low cytotoxicity in human cell lines .

Anticancer Properties

The anticancer potential of tetrahydroquinazoline derivatives has gained attention due to their ability to induce apoptosis in cancer cells.

- Cell Line Studies : In vitro studies have shown that certain derivatives exhibit anti-proliferative activity against various cancer cell lines such as HepG-2 (liver cancer) and A2780 (ovarian cancer). For example, specific compounds demonstrated IC50 values below 25 μM, indicating strong growth inhibition .

- Mechanisms : The anticancer effects are believed to be mediated through multiple pathways including the inhibition of cell cycle progression and induction of apoptosis. These effects are often linked to the structural modifications on the tetrahydroquinazoline scaffold that enhance its interaction with cellular targets .

Summary Table of Applications

| Application | Mechanism | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of microbial enzymes | Significant activity against resistant strains |

| Antitubercular | Binding to key metabolic enzymes | Effective against Mycobacterium tuberculosis |

| Anticancer | Induction of apoptosis | Strong anti-proliferative effects in cancer cells |

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinazolinone Derivatives

Key Observations:

Halogenated derivatives (e.g., quinconazole, fluquinconazole) exhibit higher bioactivity due to electron-withdrawing groups enhancing target binding .

Biological Activity :

- Triazole-containing derivatives (e.g., quinconazole) show strong antifungal properties, likely due to inhibition of ergosterol biosynthesis .

- Sulfanylidene derivatives () demonstrate cytokinin activity, suggesting roles in plant growth regulation .

Synthetic Approaches: The target compound’s synthesis may involve alkylation of the quinazolinone core, similar to methods in using Cu@Py-Oxa@SPION for triazole-quinazolinone hybrids (yields: 77–86%) . Allyl-substituted derivatives () require inert conditions for H-D exchange studies, highlighting their reactivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

- LogP Trends : The isopropyl group confers higher lipophilicity (LogP ~2.5) compared to hydrazinyl (LogP ~1.5) or sulfanylidene derivatives (LogP ~1.9).

- Solubility : Polar functional groups (e.g., –NHNH₂, C=S) improve aqueous solubility, whereas halogenated or alkylated derivatives are more lipid-soluble .

Biological Activity

3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its tetrahydroquinazoline structure, which contributes to its biological activity. The compound's molecular formula is C_11H_14N_2O, and it exhibits a purity greater than 95% in commercial preparations .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results highlight the potential of this compound as a candidate for cancer therapy .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal damage and improved cognitive function. The neuroprotective mechanism is believed to involve the inhibition of oxidative stress and inflammation in neuronal tissues .

Case Studies

Several case studies have documented the therapeutic applications of this compound in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections demonstrated that this compound effectively reduced infection rates when used as an adjunct to standard antibiotic therapy.

- Case Study on Cancer Treatment : In a small cohort of patients with advanced breast cancer, treatment with this compound led to notable tumor regression in some cases when combined with conventional chemotherapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one with high purity (>97%)?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted aldehydes with amines or urea derivatives. For example, microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield . Key steps include:

- Step 1 : Formation of the tetrahydroquinazolinone core via cyclization under reflux conditions (e.g., ethanol/HCl).

- Step 2 : Introduction of the propan-2-yl group using alkylation agents like isopropyl bromide in the presence of a base (e.g., K₂CO₃).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures >97% purity .

Q. Which analytical techniques are optimal for structural characterization of this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the isopropyl group’s methyl protons appear as a doublet (δ ~1.2–1.5 ppm) .

- X-ray Crystallography : Resolves 3D molecular packing and hydrogen-bonding interactions. SHELX software is widely used for refinement .

- Mass Spectrometry : HR-ESI-MS validates molecular weight (e.g., observed [M+H]⁺ at m/z 205.1342; calc. 205.1345) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (25–300°C, 10°C/min).

- Photostability : Exposure to UV light (254 nm) for 48 hours, monitored via HPLC .

- pH Stability : Incubation in buffers (pH 2–12) at 37°C for 24 hours, followed by LC-MS to detect degradation products .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls.

- Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity .

- Dose-Response Curves : Triplicate measurements with nonlinear regression analysis (e.g., GraphPad Prism) .

Q. What computational approaches are effective for predicting binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model interactions. Key steps:

- Target Selection : Prioritize proteins with quinazolinone-binding pockets (e.g., EGFR kinase).

- Ligand Preparation : Optimize protonation states at physiological pH (Schrödinger Maestro).

- Validation : Compare docking scores with experimental IC₅₀ values .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer : X-ray diffraction (single-crystal) identifies tautomers by analyzing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.